Ethyl (2R)-2-amino-5-methylhexanoate
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Overview
Description
Ethyl (2R)-2-amino-5-methylhexanoate is an organic compound that belongs to the class of amino acid esters It is a derivative of the amino acid leucine, where the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-5-methylhexanoate typically involves the esterification of (2R)-2-amino-5-methylhexanoic acid (leucine) with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of (2R)-2-amino-5-methylhexanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Ethyl (2R)-2-amino-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-amino-5-methylhexanoate involves its interaction with biological molecules such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the active amino acid, which can then participate in metabolic pathways. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl (2R)-2-amino-5-methylhexanoate can be compared with other amino acid esters such as:
Ethyl (2R)-2-amino-3-methylbutanoate: A derivative of valine, another branched-chain amino acid.
Ethyl (2R)-2-amino-4-methylpentanoate: A derivative of isoleucine, similar in structure but with a different side chain.
Uniqueness
The uniqueness of this compound lies in its specific structure derived from leucine, which imparts distinct chemical and biological properties. Its branched-chain structure and the presence of both amino and ester functional groups make it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl (2R)-2-amino-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFLFAFIGJRKTK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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